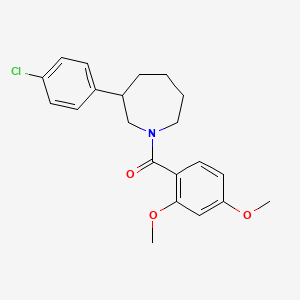
(3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone, also known as CPAM, is a synthetic compound that belongs to the class of benzodiazepines. CPAM has been extensively studied for its potential therapeutic applications in the field of neuroscience.
Wirkmechanismus
(3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone acts as a positive allosteric modulator of the GABA-A receptor, which is the main inhibitory neurotransmitter in the central nervous system. (3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone enhances the binding of GABA to the receptor, leading to an increase in the opening of the chloride ion channel and hyperpolarization of the neuron. This results in a decrease in neuronal excitability and anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects:
(3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of glutamate, which is the main excitatory neurotransmitter in the central nervous system. (3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone has also been shown to increase the release of dopamine, which is involved in reward and motivation. (3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone has been shown to decrease the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response. (3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone has also been shown to decrease the activity of the sympathetic nervous system, which is involved in the fight-or-flight response.
Vorteile Und Einschränkungen Für Laborexperimente
(3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone has several advantages for lab experiments. It is highly potent and selective for the GABA-A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. (3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone is also stable and can be easily synthesized in large quantities. However, (3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, which makes it difficult to study its long-term effects. (3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone also has some potential side effects, such as sedation and cognitive impairment, which need to be taken into account when designing experiments.
Zukünftige Richtungen
There are several future directions for research on (3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone. One area of research is to study its potential therapeutic applications in the treatment of anxiety, depression, epilepsy, and addiction. Another area of research is to study its mechanism of action in more detail, including its effects on different subtypes of the GABA-A receptor and its interactions with other neurotransmitter systems. Future research could also focus on developing more stable and selective analogs of (3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone that could be used for long-term studies and potential clinical applications.
Synthesemethoden
(3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzyl chloride with 1-aminocyclohexane in the presence of a base. The resulting intermediate is then reacted with 2,4-dimethoxybenzaldehyde in the presence of a reducing agent to yield (3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone. This synthesis method has been optimized to yield high purity and yield of (3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone.
Wissenschaftliche Forschungsanwendungen
(3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to possess anxiolytic, sedative, and anticonvulsant properties. (3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone has been tested in animal models of anxiety, depression, and epilepsy, and has shown promising results. (3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce withdrawal symptoms in animal models of opioid and alcohol addiction.
Eigenschaften
IUPAC Name |
[3-(4-chlorophenyl)azepan-1-yl]-(2,4-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO3/c1-25-18-10-11-19(20(13-18)26-2)21(24)23-12-4-3-5-16(14-23)15-6-8-17(22)9-7-15/h6-11,13,16H,3-5,12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHDQWJPWMUZTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2499641.png)
![4-allyl-N-(sec-butyl)-2-(2-((3-fluorophenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2499643.png)
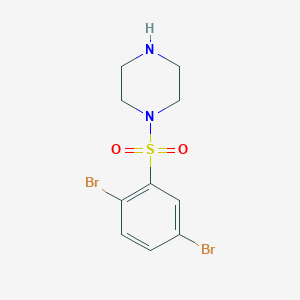

![tert-butyl N-[1-(3-cyanophenyl)ethyl]carbamate](/img/structure/B2499647.png)
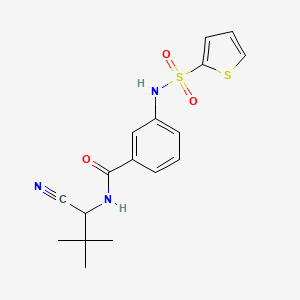
![3-[N-(4-methylphenyl)3-(trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2499650.png)
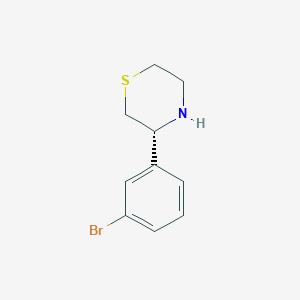

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2499655.png)
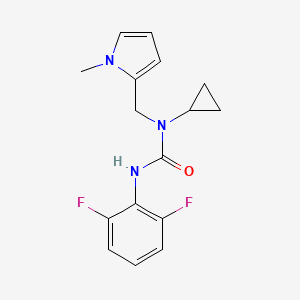
![(2-Bromo-5-methoxyphenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2499658.png)
![N-(2-chlorobenzyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2499659.png)
![N-(2,4-difluorobenzyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2499660.png)